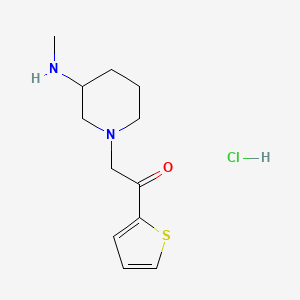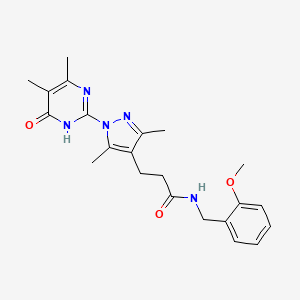
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, also known as MDPV, is a psychoactive drug that belongs to the cathinone class. It is a synthetic stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. MDPV has gained popularity in recent years due to its potent effects and easy availability.
Mécanisme D'action
More research is needed to fully understand the mechanism of action of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride and its effects on the brain and body.
3. Novel analogs: Researchers can explore the synthesis and testing of novel analogs of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride to investigate their effects and potential therapeutic applications.
Conclusion:
In conclusion, 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a synthetic stimulant that has gained popularity in recent years due to its potent effects and easy availability. It has been the subject of extensive scientific research, which has investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Despite its potential for abuse and toxicity, 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride remains an important compound for scientific research and may have future applications in medicine and pharmacology.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent effects: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride produces potent effects that can be easily measured and quantified in the laboratory.
2. Easy availability: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is readily available and can be purchased from various chemical suppliers, making it easy to obtain for research purposes.
3. Similar to other stimulants: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride produces effects that are similar to other stimulants, such as cocaine and amphetamines, which allows for comparisons between different drugs.
Some of the limitations of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride for lab experiments include:
1. Toxicity: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has toxic effects on various organs and systems in the body, which can limit its use in certain experiments.
2. Potential for abuse: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has a high potential for abuse and addiction, which can make it difficult to control in laboratory settings.
3. Limited research: Despite its popularity, there is still limited research on 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, which can make it difficult to fully understand its effects and potential applications.
Orientations Futures
There are several future directions related to 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride that can be explored in scientific research. Some of these include:
1. Therapeutic potential: Despite its potential for abuse, 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride may have therapeutic potential in certain conditions, such as attention deficit hyperactivity disorder (ADHD) and depression. Further research is needed to investigate these potential applications.
2.
Méthodes De Synthèse
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a synthetic compound that can be synthesized in the laboratory using various methods. One of the most common methods is the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and converted into its hydrochloride salt form. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.
Applications De Recherche Scientifique
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has been the subject of extensive scientific research due to its potent stimulant effects and potential for abuse. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Some of the areas of research include:
1. Neurobiology: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, reward, and motivation. Studies have investigated the effects of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride on the brain at the molecular, cellular, and behavioral levels.
2. Addiction: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has a high potential for abuse and addiction, and studies have investigated the underlying mechanisms of this behavior. Researchers have used animal models to study the effects of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride on addiction-related behaviors, such as drug-seeking and relapse.
3. Toxicology: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has been shown to have toxic effects on various organs and systems in the body, including the cardiovascular, respiratory, and renal systems. Studies have investigated the acute and chronic effects of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride exposure and its potential for overdose.
Propriétés
IUPAC Name |
2-[3-(methylamino)piperidin-1-yl]-1-thiophen-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c1-13-10-4-2-6-14(8-10)9-11(15)12-5-3-7-16-12;/h3,5,7,10,13H,2,4,6,8-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYNORARYNNZRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC(=O)C2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)


![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)



![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)


